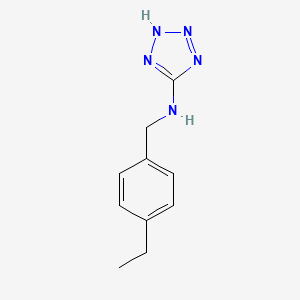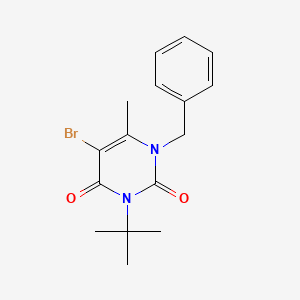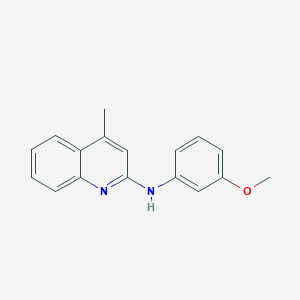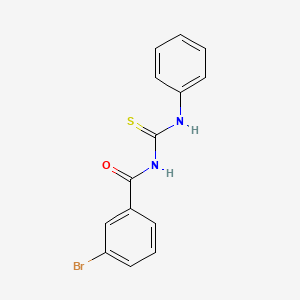
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as DMBA, is a synthetic organic compound with a molecular formula of C16H10ClO2S. It is widely used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations.
Mécanisme D'action
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the initiation and promotion of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects. It can cause oxidative stress, inflammation, and apoptosis in cells. It also affects the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a potent carcinogen and mutagen, making it useful for studying the mechanisms of cancer development and genetic mutations. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosages for experiments. Additionally, the use of this compound in animal models can be controversial due to ethical concerns.
Orientations Futures
There are several future directions for research involving 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is the development of new therapies for cancer based on the mechanisms of this compound-induced carcinogenesis. Another area of interest is the use of this compound in combination with other agents to study the synergistic effects of multiple carcinogens. Additionally, there is a need for further research on the mechanisms of this compound-induced DNA damage and mutations to better understand the processes of carcinogenesis.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base catalyst to form the corresponding enamine. The enamine is then oxidized with potassium permanganate to give this compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is commonly used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations. It is particularly useful in studying the initiation and promotion stages of carcinogenesis. This compound is also used to induce mammary tumors in animal models to study breast cancer.
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMYMLGFNVVCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)

![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)







![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)